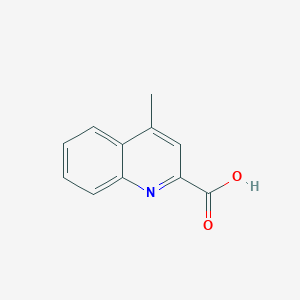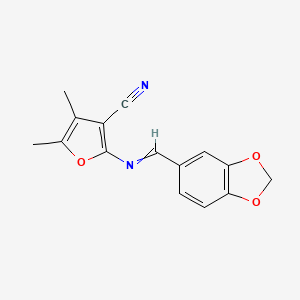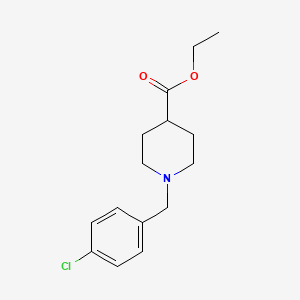
4-(3-氟苯基)苯甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Fluorophenyl)benzaldehyde is an organic compound with the molecular formula C13H9FO. It is a derivative of benzaldehyde where a fluorine atom is substituted at the meta position of the phenyl ring.
科学研究应用
4-(3-Fluorophenyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research has explored its use in developing cancer treatments, antibiotics, and antifungal agents.
Industry: It is used in the production of advanced materials and specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
4-(3-Fluorophenyl)benzaldehyde can be synthesized through several methods. One common approach involves the halogen-exchange reaction of 4-chlorobenzaldehyde with a fluorinating agent . Another method includes the use of 3-fluorophenylboronic acid in a Suzuki coupling reaction with 4-formylphenylboronic acid under palladium catalysis .
Industrial Production Methods
In industrial settings, the synthesis of 4-(3-Fluorophenyl)benzaldehyde often involves large-scale halogen-exchange reactions due to their efficiency and cost-effectiveness. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
4-(3-Fluorophenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-(3-Fluorophenyl)benzoic acid
Reduction: 4-(3-Fluorophenyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 4-(3-Fluorophenyl)benzaldehyde largely depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, derivatives of this compound have shown antibacterial activity by inhibiting bacterial enzymes . The exact pathways and molecular targets can vary based on the specific derivative and its intended use .
相似化合物的比较
Similar Compounds
- 4-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 2-Fluorobenzaldehyde
Comparison
4-(3-Fluorophenyl)benzaldehyde is unique due to the presence of the fluorine atom at the meta position of the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different physical and chemical properties, such as boiling point and solubility .
属性
IUPAC Name |
4-(3-fluorophenyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUECWHQTSREAMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362742 |
Source


|
| Record name | 4-(3-fluorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400750-63-2 |
Source


|
| Record name | 4-(3-fluorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of 4-(3-Fluorophenyl)benzaldehyde in the synthesis of safinamide mesylate?
A1: 4-(3-Fluorophenyl)benzaldehyde serves as a crucial intermediate in the synthesis of safinamide mesylate []. The synthesis process involves reacting 3-fluorobenzylchloride with p-hydroxy benzaldehyde to yield 4-(3-Fluorophenyl)benzaldehyde. This compound then undergoes condensation with (S)-2-amino methyl propionate hydrochloride to form (S)-2-[4-(3-fluorophenyl)benzylamine]propanamide, which is further processed to obtain safinamide mesylate [].
Q2: Are there alternative synthesis routes for safinamide mesylate that don't utilize 4-(3-Fluorophenyl)benzaldehyde?
A2: While the provided research focuses on a specific synthesis route utilizing 4-(3-Fluorophenyl)benzaldehyde [], exploring alternative synthesis pathways for safinamide mesylate is beyond the scope of this Q&A. Further research and literature review are recommended to explore potential alternative synthetic approaches.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1299999.png)
![4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B1300001.png)

![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol](/img/structure/B1300013.png)

![1-[2-(2-Bromophenoxy)ethyl]piperidine](/img/structure/B1300023.png)





